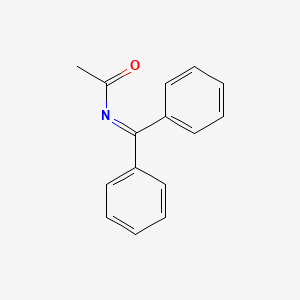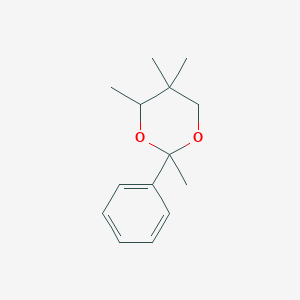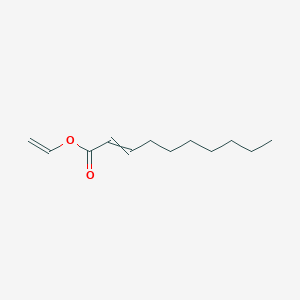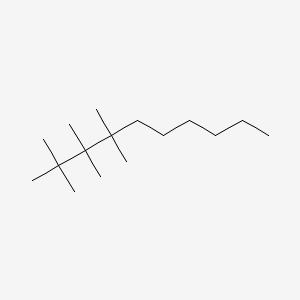
2-Phenyl-propane-1,1-diol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-propane-1,1-diol diacetate is an organic compound with the molecular formula C13H16O4 It is a derivative of propane-1,1-diol, where two hydroxyl groups are replaced by acetate groups, and a phenyl group is attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-propane-1,1-diol diacetate typically involves the acetylation of 2-Phenyl-propane-1,1-diol. This can be achieved by reacting 2-Phenyl-propane-1,1-diol with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-propane-1,1-diol diacetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-Phenyl-propane-1,1-diol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: 2-Phenyl-propane-1,1-diol and acetic acid.
Oxidation: Phenylacetone or phenylacetic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-propane-1,1-diol diacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the synthesis of drug molecules.
Material Science: It is used in the preparation of polymers and resins.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Phenyl-propane-1,1-diol diacetate involves its hydrolysis to release 2-Phenyl-propane-1,1-diol and acetic acid. The released 2-Phenyl-propane-1,1-diol can then participate in various biochemical reactions, depending on the biological system. The acetate groups can also act as acetyl donors in acetylation reactions, which are important in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2-diol diacetate: Similar in structure but with hydroxyl groups on different carbon atoms.
Propane-1,3-diol diacetate: Another structural isomer with hydroxyl groups on the first and third carbon atoms.
Phenyl-1,2-ethanediol diacetate: Similar in structure but with a different carbon chain length.
Uniqueness
2-Phenyl-propane-1,1-diol diacetate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
21129-06-6 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(1-acetyloxy-2-phenylpropyl) acetate |
InChI |
InChI=1S/C13H16O4/c1-9(12-7-5-4-6-8-12)13(16-10(2)14)17-11(3)15/h4-9,13H,1-3H3 |
InChI-Schlüssel |
ZBGDNICKLCRTBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


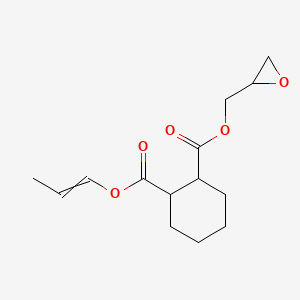
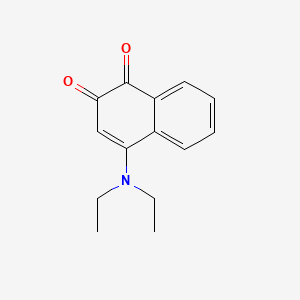

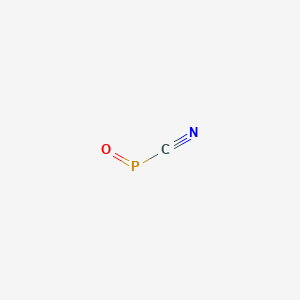

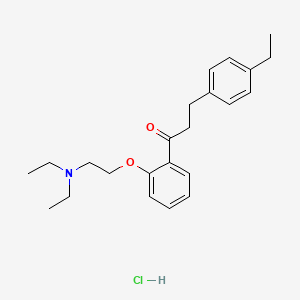

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
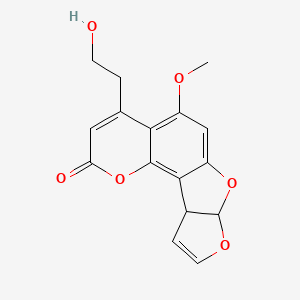
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
